2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

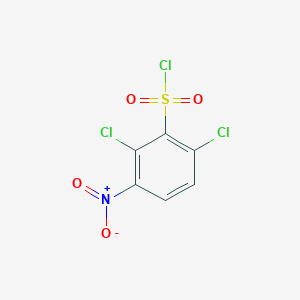

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the chlorination of 3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process that includes nitration, sulfonation, and chlorination reactions. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution: Products include sulfonamides and sulfonate esters.

Reduction: The major product is 2,6-dichloro-3-aminobenzene-1-sulfonyl chloride.

Oxidation: The major product is 2,6-dichloro-3-nitrobenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.

Medicine: It is used in the development of drugs and diagnostic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents.

2,4-Dichloro-1-nitrobenzene: Similar in having chlorine and nitro groups but lacks the sulfonyl chloride group.

Uniqueness: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS Number: 276702-53-5) is an organosulfur compound characterized by its unique molecular structure, which includes two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This specific arrangement enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHClNOS

- Molecular Weight : 290.51 g/mol

- Physical State : Yellow crystals

- Melting Point : 32–33 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biomolecules such as proteins and enzymes. This interaction can lead to:

- Covalent Bonding : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or disrupting cellular processes.

- Modulation of Signaling Pathways : It may influence cell signaling pathways, altering gene expression and impacting cellular metabolism.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to other sulfonyl chlorides, known for their antimicrobial effects, support this hypothesis. Further investigation is necessary to confirm these activities and elucidate the mechanisms involved.

Anticancer Properties

Initial findings indicate potential anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting tumor growth .

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated varied effects on different cell types. While some studies reported minimal cytotoxicity at lower concentrations, higher doses resulted in significant cell death, indicating a dose-dependent response .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Eigenschaften

IUPAC Name |

2,6-dichloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQWMSLMFLCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634248 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276702-53-5 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.